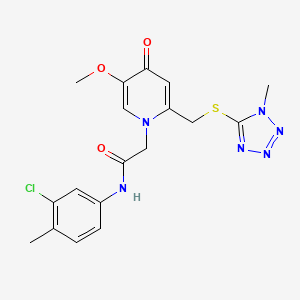![molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9](/img/structure/B2457459.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations .Mécanisme D'action
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound has also been shown to inhibit other proteins and enzymes, including CDK5, PKB, and PKC, by binding to their ATP-binding sites and preventing their phosphorylation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme that it inhibits. For example, this compound has been shown to inhibit the proliferation of cancer cells by inhibiting GSK-3β and other proteins that are involved in cell cycle regulation. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by inhibiting CDK5 and other proteins that are involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is its potency and selectivity for GSK-3β and other proteins and enzymes. This makes it a valuable tool for studying the biological functions of these proteins and enzymes in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide in scientific research. One area of interest is the development of novel this compound analogs that have improved potency, selectivity, and safety profiles. Another area of interest is the application of this compound in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, this compound can be used to study the interactions between GSK-3β and other proteins and enzymes, which can provide insights into the complex signaling pathways that are involved in many cellular processes.
Méthodes De Synthèse
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 2-mercaptoacetic acid with 4-bromoaniline to form 4-(2-mercaptoacetyl)aniline. This compound is then reacted with 4-chlorobenzaldehyde to form the intermediate product, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl)methyl 2-mercaptoacetate. Finally, the intermediate product is reacted with 3-phenylpropanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has been widely used in scientific research to study the biological functions of GSK-3β and other proteins and enzymes. It has been shown to have potent inhibitory effects on GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound has also been used to study the biological functions of other proteins and enzymes, including cyclin-dependent kinase 5 (CDK5), protein kinase B (PKB), and protein kinase C (PKC).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGXDOHPXOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)


![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)
